molecular formula C21H27FN6 B12241752 N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12241752
M. Wt: 382.5 g/mol
InChI Key: AOULLOZMQNJKEG-UHFFFAOYSA-N
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Description

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology. The unique structure of this compound, which includes a cyclopenta[d]pyrimidine moiety, a piperidine ring, and a fluorinated pyrimidine, contributes to its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves multiple steps, starting from readily available starting materials

    Formation of Cyclopenta[d]pyrimidine Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions. Common reagents used in this step include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopenta[d]pyrimidine intermediate.

    Coupling with Fluorinated Pyrimidine: The final step involves the coupling of the piperidine intermediate with a fluorinated pyrimidine derivative under conditions that promote nucleophilic substitution, such as the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Potassium carbonate, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield de-fluorinated or de-methylated products.

Scientific Research Applications

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves the inhibition of specific protein kinases, such as protein kinase B (PKB or Akt). This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of structural features, including the cyclopenta[d]pyrimidine core, piperidine ring, and fluorinated pyrimidine. This unique structure contributes to its high specificity and potency as a kinase inhibitor.

Properties

Molecular Formula

C21H27FN6

Molecular Weight

382.5 g/mol

IUPAC Name

6-cyclopropyl-N-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C21H27FN6/c1-27(21-18(22)19(15-5-6-15)24-13-26-21)11-14-7-9-28(10-8-14)20-16-3-2-4-17(16)23-12-25-20/h12-15H,2-11H2,1H3

InChI Key

AOULLOZMQNJKEG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=NC3=C2CCC3)C4=NC=NC(=C4F)C5CC5

Origin of Product

United States

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